beta-Neoendorphin

概要

説明

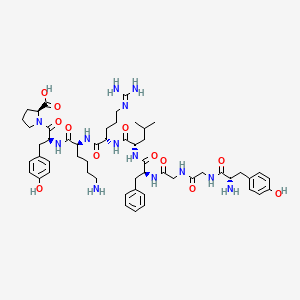

Beta-Neoendorphin: is an endogenous opioid peptide with a nonapeptide structure. It is derived from the proteolytic cleavage of prodynorphin and has the amino acid sequence Tyrosine-Glycine-Glycine-Phenylalanine-Leucine-Arginine-Lysine-Tyrosine-Proline . This compound is known for its role in stimulating wound healing by accelerating keratinocyte migration .

準備方法

Synthetic Routes and Reaction Conditions: : Beta-Neoendorphin can be synthesized through solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods: : Industrial production of this compound involves large-scale SPPS techniques with automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions: : Beta-Neoendorphin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate under controlled conditions. Reduction reactions can be carried out using reducing agents such as sodium borohydride. Substitution reactions often require specific catalysts and solvents to facilitate the exchange of functional groups .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide bonds between cysteine residues, while reduction can result in the cleavage of these bonds .

科学的研究の応用

Wound Healing

One of the most promising applications of β-NEP is its role in promoting wound healing. Research indicates that β-NEP enhances the migration of keratinocytes, which are crucial for skin repair. The mechanism involves the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically ERK1 and ERK2, leading to increased expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9. These enzymes are essential for remodeling the extracellular matrix during wound closure.

Case Study: Wound Healing Mechanism

- Study Design : Human keratinocyte cell lines (HaCaT) were treated with varying concentrations of β-NEP.

- Findings : A dose-dependent increase in wound closure was observed, with 10 μM β-NEP showing effects comparable to epidermal growth factor (EGF) without affecting cell proliferation .

| Concentration of β-NEP | Wound Closure Rate (%) |

|---|---|

| 0 μM | 20 |

| 5 μM | 40 |

| 10 μM | 80 |

| 20 μM | 75 |

Pain Management

β-NEP is recognized for its potent analgesic properties. It interacts primarily with mu-opioid receptors to modulate pain perception effectively. Studies have shown that β-NEP is significantly more potent than morphine on a per-molar basis, making it a potential candidate for developing new pain management therapies.

Stress Response Modulation

Research has indicated that β-NEP may play a crucial role in modulating stress responses. It is involved in the regulation of neuroendocrine functions and can influence psychological stress outcomes by interacting with various neurotransmitter systems.

Potential Applications

- Anxiety Disorders : Given its role in stress modulation, β-NEP could be explored as a therapeutic target for anxiety disorders. Studies suggest that enhancing β-NEP levels may help alleviate symptoms associated with stress-related conditions .

Influence on Immune Responses

β-NEP has been observed to modulate immune responses, particularly during inflammatory processes. Its immunosuppressive effects may have implications for conditions characterized by excessive inflammation.

Research Insights

- In animal models, administration of β-NEP has been linked to delayed rejection times in skin grafts, suggesting its potential utility in transplant medicine and autoimmune disorders .

Potential Therapeutic Interventions

The diverse roles of β-NEP open avenues for potential therapeutic interventions across various conditions:

- Chronic Pain Management : Leveraging its analgesic properties could lead to novel treatments for chronic pain syndromes.

- Wound Care Products : Formulations containing β-NEP may enhance healing processes in dermatological applications.

- Anxiolytic Treatments : Investigating β-NEP's role in stress modulation could lead to new treatments for anxiety and related disorders.

作用機序

Beta-Neoendorphin exerts its effects by binding to opioid receptors, particularly the kappa opioid receptor. This binding activates intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathways. These pathways lead to the upregulation of matrix metalloproteinases 2 and 9 (MMP-2 and MMP-9), which are involved in the degradation of extracellular matrix components, facilitating cell migration and wound healing .

類似化合物との比較

Similar Compounds: : Beta-Neoendorphin is part of the neoendorphin family, which includes alpha-Neoendorphin. Both are derived from prodynorphin but differ in their amino acid sequences and receptor binding affinities .

Uniqueness: : this compound is unique in its specific activation of the kappa opioid receptor and its potent effects on keratinocyte migration. This makes it particularly valuable in research focused on wound healing and pain management .

生物活性

Beta-Neoendorphin (β-NEP) is an endogenous opioid peptide derived from prodynorphin and plays significant roles in various physiological processes, particularly in wound healing and pain modulation. This article explores the biological activity of β-NEP, focusing on its mechanisms, effects on cellular processes, and implications for therapeutic applications.

Structure and Classification

β-NEP is a nonapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro (YGGFLRKYP) and belongs to the family of endogenous opioid peptides. It primarily interacts with μ-, δ-, and κ-opioid receptors, exhibiting distinct affinities that influence its biological effects .

Wound Healing

Recent studies have highlighted the role of β-NEP in promoting wound healing through several mechanisms:

- Keratinocyte Migration : β-NEP significantly enhances the migration of human keratinocytes, which are crucial for skin repair. This effect is mediated by the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically through ERK1/2 activation .

- Matrix Metalloproteinases (MMPs) : β-NEP upregulates the expression and activity of matrix metalloproteinases MMP-2 and MMP-9. These enzymes are essential for remodeling the extracellular matrix, facilitating cell migration during the wound healing process .

- Cell Proliferation : Interestingly, β-NEP promotes keratinocyte migration without significantly affecting cell proliferation. This was demonstrated in experiments where β-NEP continued to enhance wound closure even in the presence of mitomycin C, a known cell proliferation inhibitor .

Experimental Studies

A pivotal study published in 2020 demonstrated that β-NEP accelerates wound repair in human keratinocytes by activating specific signaling pathways. The results indicated that treatment with β-NEP resulted in a dose-dependent increase in wound healing efficiency, as illustrated in Table 1 below:

| Concentration of β-NEP (μM) | % Wound Healing |

|---|---|

| 0 (Control) | 10% |

| 5 | 30% |

| 10 | 50% |

| 20 | 75% |

Table 1: Effect of β-NEP on wound healing in human keratinocytes over a 20-hour period.

Immunohistochemical Analysis

Immunohistochemical studies have shown that β-NEP is distributed in various brain regions, with significant concentrations found in areas associated with pain modulation and stress response, such as the periaqueductal gray matter and substantia nigra . This distribution suggests a broader role for β-NEP beyond just wound healing.

Case Studies

In a transgenic mouse model of breast cancer, researchers observed that elevated levels of circulating β-endorphin were associated with increased tumor burden and hyperalgesia (enhanced pain sensitivity). This indicates that while β-endorphin can promote survival signaling pathways in cancer cells, it may also contribute to pain exacerbation during tumor progression . Such findings underscore the dual role of opioid peptides like β-NEP in both promoting cellular repair mechanisms and influencing pain pathways.

Implications for Therapeutics

The biological activities of β-NEP suggest potential therapeutic applications:

- Wound Healing Therapies : Given its ability to enhance keratinocyte migration and MMP activity, β-NEP could be explored as a therapeutic agent for improving wound healing outcomes in clinical settings.

- Pain Management : Understanding the complex role of β-NEP in pain modulation may lead to novel strategies for managing chronic pain conditions, particularly those associated with cancer.

特性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H77N13O12/c1-32(2)26-41(65-51(76)42(28-33-10-4-3-5-11-33)62-46(71)31-60-45(70)30-61-47(72)38(56)27-34-15-19-36(68)20-16-34)50(75)64-40(13-8-24-59-54(57)58)48(73)63-39(12-6-7-23-55)49(74)66-43(29-35-17-21-37(69)22-18-35)52(77)67-25-9-14-44(67)53(78)79/h3-5,10-11,15-22,32,38-44,68-69H,6-9,12-14,23-31,55-56H2,1-2H3,(H,60,70)(H,61,72)(H,62,71)(H,63,73)(H,64,75)(H,65,76)(H,66,74)(H,78,79)(H4,57,58,59)/t38-,39-,40-,41-,42-,43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXIYIQLESPXIV-VLOLPVCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H77N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401029639 | |

| Record name | beta-Neoendorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1100.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77739-21-0 | |

| Record name | beta-Neo-endorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077739210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Neoendorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。